4-[(Difluoromethyl)thio]benzene-1,2-diamine

Drug Design Lipophilicity Bioisosteres

In lead optimization, excessive lipophilicity often causes poor solubility and rapid metabolic clearance. 4-[(Difluoromethyl)thio]benzene-1,2-diamine (CAS 1221278-43-8) uniquely addresses this via its -SCF2H group (Hansch π=0.68 vs. -SCF3 π=1.44), reducing logP by ~0.76 units. This vicinal diamine enables direct construction of benzimidazoles and quinoxalines. - Acts as a lipophilic hydrogen-bond donor, enhancing target selectivity. - Offers tunable metabolic lability versus the inert -SCF3 analog. - Reduces environmental persistence in agrochemical applications. - Purity: 98%; In stock for rapid global dispatch.

Molecular Formula C7H8F2N2S
Molecular Weight 190.22 g/mol
Cat. No. B12851788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Difluoromethyl)thio]benzene-1,2-diamine
Molecular FormulaC7H8F2N2S
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC(F)F)N)N
InChIInChI=1S/C7H8F2N2S/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2
InChIKeyJGKKUALNXIAHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Difluoromethyl)thio]benzene-1,2-diamine: Versatile Building Block


4-[(Difluoromethyl)thio]benzene-1,2-diamine (CAS: 1221278-43-8) is a specialized aromatic diamine building block featuring a difluoromethylthio (-SCF2H) substituent. This compound integrates the reactivity of vicinal diamines with the unique physicochemical attributes of the -SCF2H group, a recognized lipophilic hydrogen-bond donor and bioisostere of hydroxyl or thiol functionalities [1]. The -SCF2H moiety offers a distinct balance of moderate lipophilicity (Hansch π = 0.68) and metabolic stability compared to its trifluoromethylthio (-SCF3) counterpart (Hansch π = 1.44), providing medicinal chemists a precision tool for lead optimization [2]. As a synthetic intermediate, this diamine serves as a critical precursor for constructing benzimidazoles, quinoxalines, and other nitrogen-rich heterocycles that are privileged scaffolds in pharmaceutical and agrochemical discovery programs.

Why Generic Analogs Cannot Substitute


While superficially similar benzene-1,2-diamines bearing other alkylthio or fluoroalkylthio groups are commercially available, substituting them for 4-[(Difluoromethyl)thio]benzene-1,2-diamine fundamentally alters critical physicochemical and pharmacological parameters. The -SCF2H group is not a simple intermediate between -SCH3 and -SCF3; it possesses unique hydrogen-bond donating capacity due to the weakly acidic CF2H proton, a property absent in -SCF3 and -SCH3 [1]. This capacity can enhance target binding selectivity [2]. Furthermore, the -SCF2H group exhibits distinct metabolic stability profiles compared to -SCF3, being less stable to acidic or basic environments and thus offering a tunable handle for controlling in vivo half-life [1]. Even closely related analogs like the mono-amine 4-[(difluoromethyl)thio]aniline lack the vicinal diamine functionality essential for constructing fused heterocyclic systems, rendering them unsuitable as direct synthetic substitutes for the target compound in multi-step synthetic routes.

Quantitative Comparison with Key Analogs


Lipophilicity Profile: -SCF2H vs. -SCF3

The difluoromethylthio (-SCF2H) group exhibits significantly lower lipophilicity than the trifluoromethylthio (-SCF3) analog, as quantified by the Hansch hydrophobicity parameter (π). This difference allows for precise modulation of a compound's logP and thus its absorption, distribution, metabolism, and excretion (ADME) profile [1]. The -SCF2H group (π = 0.68) is only slightly more lipophilic than a methyl group (π = 0.56), whereas -SCF3 (π = 1.44) is among the most lipophilic substituents available [2].

Drug Design Lipophilicity Bioisosteres

Hydrogen Bond Donor Capacity of -SCF2H

Unlike the -SCF3 and -SCH3 groups, the -SCF2H moiety possesses a weakly acidic proton (CF2-H) that can act as a lipophilic hydrogen bond donor [1]. This property is absent in the -SCF3 analog, which can only act as a hydrogen bond acceptor due to its electron-withdrawing fluorine atoms [2]. The CF2H group is considered a bioisostere of OH, SH, and NH groups, enabling it to mimic these polar functionalities while maintaining a more lipophilic character [1].

Molecular Recognition Binding Selectivity Bioisosterism

Metabolic Stability of -SCF2H

The -SCF2H group is known to be less stable to acidic or basic environments compared to its -SCF3 analog [1]. This inherent lability provides a tunable metabolic handle; while -SCF3 is often metabolically inert and can lead to accumulation and toxicity, the -SCF2H group can be strategically placed to undergo controlled metabolic cleavage, reducing the risk of bioaccumulation and off-target effects [2].

Metabolic Stability ADME Drug Metabolism

Synthetic Route: Sandmeyer Difluoromethylthiolation

The synthesis of 4-[(Difluoromethyl)thio]benzene-1,2-diamine can be achieved via a Sandmeyer-type difluoromethylthiolation of the corresponding aryl diazonium salt using the nucleophilic reagent [(SIPr)Ag(SCF2H)] [1]. This method proceeds under mild conditions and tolerates a variety of functional groups, offering a practical route to this building block [2]. While specific yield data for this exact diamine synthesis is not publicly reported, the general methodology for related aniline derivatives demonstrates high efficiency and functional group compatibility, which is critical for preparing complex intermediates without protecting group manipulations.

Synthetic Methodology Late-Stage Functionalization Process Chemistry

Key Application Scenarios


Lead Optimization: Lipophilicity and Metabolic Stability

Medicinal chemistry programs often encounter lead compounds with high lipophilicity (logP > 5) that suffer from poor solubility, high plasma protein binding, and rapid metabolic clearance. Replacing an existing -SCF3 group with the -SCF2H group (Hansch π = 0.68 vs. 1.44) reduces lipophilicity by ~0.76 logP units, potentially improving solubility and reducing off-target binding [1]. Simultaneously, the -SCF2H group's tunable metabolic lability can be leveraged to design a compound with a more favorable in vivo half-life compared to the metabolically inert -SCF3 analog [2].

Designing Selective Kinase Inhibitors

The weakly acidic CF2H proton in the -SCF2H group can act as a lipophilic hydrogen bond donor, enabling specific interactions with backbone carbonyls or side-chain residues in kinase ATP-binding pockets [1]. This interaction is not possible with the -SCF3 or -SCH3 analogs. Incorporating 4-[(Difluoromethyl)thio]benzene-1,2-diamine as a building block for benzimidazole-based kinase inhibitors could enhance selectivity over closely related kinases by establishing a unique hydrogen bond network, a strategy supported by the bioisosteric nature of the CF2H group for OH and NH functionalities [2].

Eco-Friendly Fluorinated Benzimidazole Agrochemicals

In agrochemical discovery, replacing the environmentally persistent -SCF3 group with the more readily metabolized -SCF2H group can reduce soil accumulation and off-target ecological impact [1]. The vicinal diamine functionality of 4-[(Difluoromethyl)thio]benzene-1,2-diamine enables efficient construction of benzimidazole cores, a privileged scaffold in fungicides and herbicides. The resulting -SCF2H-substituted benzimidazoles are expected to retain potent biological activity while exhibiting a more favorable environmental degradation profile compared to their -SCF3 counterparts [2].

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